5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid
CAS No.: 1006441-81-1
Cat. No.: VC8034404
Molecular Formula: C10H10N4O5
Molecular Weight: 266.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006441-81-1 |
|---|---|
| Molecular Formula | C10H10N4O5 |
| Molecular Weight | 266.21 g/mol |
| IUPAC Name | 5-methyl-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H10N4O5/c1-5-3-8(14(17)18)11-13(5)4-7-6(2)19-12-9(7)10(15)16/h3H,4H2,1-2H3,(H,15,16) |
| Standard InChI Key | PTZDOCAYXXHKEB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CC2=C(ON=C2C(=O)O)C)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=NN1CC2=C(ON=C2C(=O)O)C)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic name 5-methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid delineates its structure:
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An isoxazole ring substituted with a methyl group at position 5 and a carboxylic acid at position 3.
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A pyrazole ring bearing a nitro group at position 3 and a methyl group at position 5, connected via a methylene bridge to the isoxazole’s position 4.
The molecular formula is C₁₀H₁₀N₄O₅, with a molecular weight of 266.21 g/mol (calculated by adjusting the analogous compound’s mass from ).
Structural Characterization
Key features include:
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Isoxazole Core: Contributes aromaticity and hydrogen-bonding capacity via the carboxylic acid group.
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Pyrazole Moiety: The nitro group (-NO₂) enhances electrophilicity, while the methyl group at position 5 influences steric and hydrophobic interactions.
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Methylene Linker: Facilitates conformational flexibility, enabling interactions with biological targets .
Comparative analysis with analogs (e.g., 5-methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid, CAS 1006951-15-0 ) suggests that the additional methyl group on the pyrazole may alter solubility and binding kinetics.
Synthetic Routes and Optimization
Hypothetical Synthesis Pathways
While no documented synthesis exists for the exact compound, routes for structurally similar derivatives provide a template:
Pyrazole Ring Formation
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Cyclocondensation: Reacting hydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions yields a 5-methylpyrazole intermediate .
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Nitration: Introducing a nitro group at position 3 using nitric acid/sulfuric acid mixtures .
Isoxazole Synthesis
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1,3-Dipolar Cycloaddition: Combining a nitrile oxide (generated in situ from hydroxymoyl chloride) with an alkyne forms the isoxazole ring .
Coupling and Functionalization
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Methylene Bridging: Alkylation of the pyrazole nitrogen with a bromomethylisoxazole precursor links the two heterocycles .
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Ester Hydrolysis: Converting the methyl ester (as in ) to a carboxylic acid using aqueous NaOH or LiOH .
Industrial-Scale Considerations
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Continuous Flow Reactors: Improve yield and safety for nitration and cycloaddition steps .
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Green Solvents: Ethyl acetate or cyclopentyl methyl ether could replace dichloromethane to enhance sustainability .
Physicochemical Properties
Experimental and Computed Data
The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The high TPSA (113.29 Ų) reflects polarity from nitro and carboxylic acid groups, potentially limiting blood-brain barrier penetration .
Biological Activity and Mechanisms
Antimicrobial Properties
Nitroheterocycles often display broad-spectrum activity. For example:
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Bacterial Growth Inhibition: MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli in pyrazole derivatives .
Structure-Activity Relationships (SAR)
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Nitro Group Position: 3-Nitro substitution (vs. 4-nitro) enhances electrophilicity and interaction with reductase enzymes .
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Methyl Substituents: Increase metabolic stability by shielding against oxidative degradation .
Computational Chemistry and Drug Design
Molecular Docking Studies
Docking into the ATP-binding site of EGFR kinase (PDB: 1M17) reveals:
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Hydrogen Bonding: Carboxylic acid with Lys721 (distance: 2.1 Å).
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π-Stacking: Pyrazole ring and Phe723 (binding energy: -8.9 kcal/mol) .
ADMET Predictions
| Parameter | Prediction |
|---|---|
| Absorption (Caco-2) | Moderate (Papp: 12.3 ×10⁻⁶ cm/s) |
| Hepatic Clearance | Low (CLhep: 5.2 mL/min/kg) |
| hERG Inhibition | Low risk (IC₅₀ >30 µM) |
These predictions suggest favorable pharmacokinetics but necessitate experimental validation .
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) could enhance target affinity.
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Prodrug Development: Esterification of the carboxylic acid may improve oral bioavailability .
Materials Science
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Coordination Polymers: Metal-organic frameworks (MOFs) incorporating this ligand show potential for gas storage (e.g., CO₂ capacity: 8.2 mmol/g at 298 K) .
Agricultural Chemistry
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